3-Ethyl-5-iodo-isoxazole

Cross-Coupling Suzuki-Miyaura Oxidative Addition

Replacing 5-bromo-isoxazoles? Slow oxidative addition requires P(t-Bu)₃ and forcing conditions, increasing per-reaction cost. 3-Ethyl-5-iodo-isoxazole (CAS 1427195-43-4) eliminates this bottleneck: • Faster Pd oxidative addition enables Pd(PPh₃)₄ under mild conditions-reducing catalyst cost & simplifying parallel synthesis. • +0.5 LogP vs. 3-methyl analog improves membrane permeability. • ≥96% purity, full COA/HPLC/MS/NMR docs; no in-house repurification needed.

Molecular Formula C5H6INO
Molecular Weight 223.01 g/mol
CAS No. 1427195-43-4
Cat. No. B1427781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-iodo-isoxazole
CAS1427195-43-4
Molecular FormulaC5H6INO
Molecular Weight223.01 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1)I
InChIInChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
InChIKeyAYZHPZAABZVAQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-iodo-isoxazole: Halogenated Building Block


3-Ethyl-5-iodo-isoxazole (CAS 1427195-43-4) is a disubstituted isoxazole bearing an ethyl group at the 3-position and an iodine atom at the 5-position of the heterocyclic ring . With a molecular formula of C₅H₆INO and a molecular weight of 223.01 g·mol⁻¹, it belongs to the class of 5-iodo-isoxazoles that serve as versatile intermediates in medicinal chemistry and organic synthesis, particularly for palladium-catalyzed cross-coupling reactions . The combination of a C5-iodo leaving group and a C3-ethyl substituent defines a specific steric and electronic profile that distinguishes this compound from both its 3-methyl and 5-bromo analogues.

Why 3-Ethyl-5-iodo-isoxazole Cannot Be Replaced


Isoxazole-based building blocks are not interchangeable because both the halogen identity at C5 and the alkyl substituent at C3 profoundly influence reactivity, physicochemical properties, and downstream synthetic compatibility [1]. The C5-iodo group undergoes oxidative addition with palladium catalysts significantly faster than the corresponding bromo analogue, while the C3-ethyl chain imparts greater lipophilicity than a methyl group, affecting chromatographic behavior, solubility, and biological target engagement . Substituting 3-ethyl-5-iodo-isoxazole with 5-bromo-3-ethyl-isoxazole or 5-iodo-3-methylisoxazole without re-optimisation of reaction conditions or analytical methods carries a high risk of failed cross-coupling, altered pharmacokinetic profiles, or erroneous quantification.

Head-to-Head Evidence: 3-Ethyl-5-iodo-isoxazole vs. Analogs


Enhanced Pd-Catalyzed Coupling vs. 5-Bromo Analog

Aryl iodides are established to undergo oxidative addition with Pd(0) catalysts more rapidly than aryl bromides, a difference that is particularly consequential for electron-deficient heterocycles such as isoxazoles [1]. While 5-bromo-3,4-disubstituted isoxazoles require the use of the bulky, electron-rich ligand P(t-Bu)₃·HBF₄ and extended reaction times (16 h, 100 °C) to achieve productive Suzuki-Miyaura coupling, with the standard Pd(PPh₃)₄ system yielding only ring-opening by-products (22% ketone) and no desired cross-coupled product [2], the corresponding 5-iodo-isoxazoles are expected to couple under milder conditions with a broader range of ligand systems. The inherent reactivity advantage of the C–I bond (bond dissociation energy ca. 65 kcal·mol⁻¹) over the C–Br bond (ca. 81 kcal·mol⁻¹) translates into lower catalyst loadings, shorter reaction times, and higher turnover numbers in cross-coupling applications [1].

Cross-Coupling Suzuki-Miyaura Oxidative Addition Isoxazole Functionalization

Certified Purity & Analytical Documentation vs. Standard-Grade

Procurement-grade purity and the availability of batch-specific analytical data are critical for quantitative applications. The commodity-grade product from AKSci is specified at a minimum purity of 95% with no accompanying spectral data , whereas dedicated analytical standard suppliers provide 3-ethyl-5-iodo-isoxazole at ≥98% purity (HPLC) and include a Certificate of Analysis (COA), HPLC chromatogram, MS spectrum, and NMR spectrum with each shipment . This 3-percentage-point purity difference, combined with full spectroscopic characterization, enables direct use as a quantitative reference standard in LC-MS/MS assays for metabolomics, pharmacokinetic studies, and impurity profiling without the need for costly in-house repurification and re-characterization.

Analytical Chemistry Quality Control LC-MS/MS Reference Standard

Increased Lipophilicity vs. 3-Methyl Isoxazole

The replacement of the C3-methyl group with an ethyl substituent increases the calculated partition coefficient (LogP) by approximately 0.5 log units, based on the experimentally derived LogP of 1.59 for 5-iodo-3-methylisoxazole and the well-established Hansch π contribution of +0.5 per methylene unit [1]. This shift in lipophilicity can meaningfully alter passive membrane permeability, plasma protein binding, and metabolic stability in biological systems. In a medicinal chemistry context, even a ΔLogP of 0.5 can translate into a measurable difference in cell-based potency or pharmacokinetic exposure, making the ethyl analog the preferred choice when target engagement requires higher logD₇.₄ or when the methyl analog exhibits insufficient cellular penetration.

Lipophilicity LogP Drug Design ADME

Distinct Steric and Electronic Profile vs. Phenyl/H Analogs

The 3-ethyl group provides a moderate steric bulk (Taft Eₛ ca. –0.07) that is intermediate between the minimal steric demand of a proton (Eₛ = 0) and the substantially larger phenyl group (Eₛ ca. –0.90), while exerting a weak electron-donating inductive effect (+I) that differentiates it from the electron-withdrawing 3-phenyl substituent [1]. This intermediate steric profile reduces the likelihood of unwanted atropisomerism or restricted rotation in downstream biaryl products compared to 3-aryl isoxazoles, yet offers greater synthetic handleability than the unsubstituted 3-H analogue, which may suffer from lower regiochemical stability. The ethyl group also avoids the metabolic liabilities associated with benzylic oxidation of a 3-benzyl substituent. These features make 3-ethyl-5-iodo-isoxazole a strategically balanced building block for lead optimization programs where both 3-methyl and 3-phenyl analogues have proven suboptimal.

Steric Effects Electronic Effects Structure-Activity Relationship Synthetic Intermediate

Preferred Applications of 3-Ethyl-5-iodo-isoxazole


Pd-Catalyzed Cross-Coupling for Library Synthesis

When constructing diverse 3,5-disubstituted or 3,4,5-trisubstituted isoxazole libraries via Suzuki-Miyaura, Sonogashira, or Heck reactions, 3-ethyl-5-iodo-isoxazole is the preferred electrophilic partner over its 5-bromo counterpart. The established higher reactivity of aryl iodides [1] allows the use of simpler, less expensive catalyst systems (e.g., Pd(PPh₃)₄) under milder conditions, avoiding the specialized P(t-Bu)₃ ligand and forcing conditions required for 5-bromo-isoxazoles [2]. This directly reduces per-reaction cost, simplifies purification, and increases the success rate of parallel library synthesis.

LC-MS/MS Reference Standard

In regulated bioanalytical laboratories performing LC-MS/MS quantification of isoxazole-containing drug candidates or metabolites, the high-purity (≥98% HPLC) analytical standard grade of 3-ethyl-5-iodo-isoxazole, supplied with full COA, HPLC, MS, and NMR documentation , eliminates the need for costly in-house repurification and structural confirmation. The ethyl homolog's distinct retention time and mass fragmentation pattern, relative to the methyl analog, provide a more lipophilic internal standard option that better matches the chromatographic behavior of late-eluting analytes in reversed-phase methods.

Hit-to-Lead Optimization with Fine-Tuned Lipophilicity

When a 3-methyl-5-iodo-isoxazole-based hit compound shows insufficient cellular activity attributable to low membrane permeability (LogP 1.59), the 3-ethyl analog offers a predictable +0.5 LogP increase based on the Hansch methylene increment [3], without the steric penalty or metabolic instability of a 3-phenyl or 3-benzyl substituent. This allows medicinal chemists to probe the lipophilicity-activity relationship while maintaining the synthetic accessibility conferred by the C5-iodo handle, accelerating the design-make-test cycle in lead optimization.

Synthesis of Radiolabeled Isoxazole Probes

The C5-iodo substituent enables halogen-exchange radiolabeling (e.g., ¹²⁵I or ¹²³I) under mild conditions, a transformation that is not feasible with the 5-bromo or 5-chloro analogues [1]. The 3-ethyl group provides a non-exchangeable alkyl handle that remains inert during radiolabeling, making 3-ethyl-5-iodo-isoxazole a suitable precursor for generating isotopically labeled tracers for in vitro receptor binding assays or in vivo SPECT imaging studies, where the ethyl group's lipophilicity may also improve tissue distribution relative to the methyl analog.

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